2-甲氧基-4-苯基苯甲醛

描述

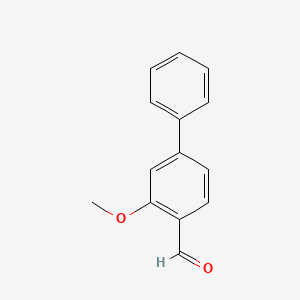

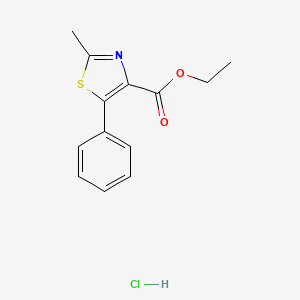

“2-Methoxy-4-phenylbenzaldehyde” is a chemical compound with the CAS number 343603-82-7 . It has a molecular weight of 212.25 and its IUPAC name is 3-methoxy [1,1’-biphenyl]-4-carbaldehyde .

Molecular Structure Analysis

The molecular formula of “2-Methoxy-4-phenylbenzaldehyde” is C14H12O2 . Its exact mass is 212.08400 and it has a LogP value of 3.17470 , which indicates its lipophilicity.

Physical And Chemical Properties Analysis

“2-Methoxy-4-phenylbenzaldehyde” is a powder and it’s stored at room temperature . Unfortunately, specific information on its density, boiling point, melting point, and flash point was not available in the sources I have access to .

科学研究应用

合成和晶体学

- 2-甲氧基-4-苯基苯甲醛参与了复杂有机化合物的合成,如合成3-(4-乙基苯基)-1-(2-羟基-4-甲氧基苯基)丙-2-烯-1-酮所示。这种化合物的晶体结构得到了深入研究,揭示了其二聚体性质,并在三斜晶体类中结晶,具有特定的晶胞参数 (Thippeswamy et al., 2011)。

化学合成和反应机制

- 该化合物已被用于化学反应,合成新颖的化合物,如制备4-羟基-4-(2-(丙-2-炔氧基)苯基)丁-2-酮和3-甲氧基-4-(丙-2-炔氧基)苯甲醛。这突显了它在通过溴化、重氮化和桑迈尔反应等反应形成复杂分子中的作用,从而在制药和材料科学中具有潜在应用 (Wang Yong-jian, 2010)。

环境化学和催化

- 该化合物的衍生物已参与与环境化学相关的研究,如对孔雀醇与NO3自由基的异相反应的调查,从而确定有助于了解这类化合物在大气中的化学行为的产物 (Liu, Wen, & Wu, 2017)。

- 它还被用于催化,如其参与合成膦烯钯(II)配合物,突显了其在交叉偶联反应中的重要性,这对于合成复杂有机分子至关重要 (Deschamps, Goff, Ricard, & Floch, 2007)。

材料科学和电导率

- 在材料科学中,2-甲氧基-4-苯基苯甲醛的衍生物已被用于合成双醛单体及其电导性良好的原始聚合物。这些材料在其物理化学性质和电导率方面表现出有希望的结果,表明在电子器件中具有潜在应用 (Hafeez et al., 2019)。

安全和危害

“2-Methoxy-4-phenylbenzaldehyde” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Relevant Papers

I found some references to “2-Methoxy-4-phenylbenzaldehyde” in peer-reviewed papers , but I’m unable to provide a detailed analysis of these papers.

属性

IUPAC Name |

2-methoxy-4-phenylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-9-12(7-8-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSPZRHEHZZDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-phenylbenzaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420283.png)

![(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2420290.png)

![5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2420294.png)

![(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2420295.png)

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2420298.png)

![7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2420300.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2420301.png)